molecular formula C5H2Cl2N2O B152530 3,5-Dichloropyrazine-2-carbaldehyde CAS No. 136866-27-8

3,5-Dichloropyrazine-2-carbaldehyde

Cat. No.: B152530
CAS No.: 136866-27-8
M. Wt: 176.99 g/mol
InChI Key: MFMMFTVFMSLGAM-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carbaldehyde (DCPCA) is a chemical compound with a wide range of applications in the fields of scientific research and laboratory experiments. DCPCA is a colorless to pale yellow crystalline solid with a molecular formula of C5H3Cl2NO2 and a molecular weight of 164.02 g/mol. DCPCA is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction, are used in creating chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
    • The synthesis and molecular structures of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, involving various acetophenones and hydrazine, showcase the compound's utility in creating complex molecular structures (Cuartas et al., 2017).
  • Regioselective Nucleophilic Aromatic Substitution Reactions

    • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines highlight the compound's role in understanding differences in regioselectivity, with implications for designing specific chemical syntheses (Scales et al., 2013).
  • Synthesis Under Special Conditions

    • The synthesis of pyrazolo[3,4-d]pyrimidines using microwave-induced reactions demonstrates the adaptability of 3,5-dichloropyrazine-2-carbaldehyde in different synthesis environments, offering efficient and rapid production methods (Quiroga et al., 2008).
    • Ultrasonics-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives showcases innovative techniques in chemical synthesis, where this compound serves as a key intermediate (Trilleras et al., 2013).
  • Structural Characterization and Crystallography

    • Analysis of crystal structures of N-Substituted Pyrazolines, with this compound as a precursor, contributes to our understanding of molecular geometries and interactions in solid states (Loh et al., 2013).
  • Formation of Metal Complexes

    • Research on diorganotin(IV) complexes using pyrazine-2-carbaldehyde derivatives expands the scope of this compound in inorganic chemistry, particularly in the formation of metal-organic frameworks (Venkatraman et al., 2007).

Safety and Hazards

The safety information for “3,5-Dichloropyrazine-2-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s always important to refer to the MSDS for complete safety information .

Future Directions

I found a step in a synthesis process that uses "3,5-Dichloropyrazine-2-carbaldehyde" . The mixture was heated in a microwave for 30 min at 120°C . This suggests that “this compound” could be used in future research and development processes.

Properties

IUPAC Name

3,5-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMFTVFMSLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576993
Record name 3,5-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136866-27-8
Record name 3,5-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To THF (200 mL) at −30° C. under N2 is added n-butyllithium (2.5 M in hexane, 8 mL, 20 mmol), followed by 2,2,6,6-tetramethylpiperidine (3.5 mL, 20.5 mmol). The mixture is warmed to room temperature and stirred at this temperature for 10 minutes. After the mixture is cooled to −78° C., 2,6-dichloropyrazine (2.5 g, 16.75 mmol) in THF (25 mL) is added and the mixture is stirred at this temperature for 1 hour. To the mixture is added ethyl formate (2 mL, 24.4 mmol) and the mixture is stirred at this temperature for an additional 2 hours. The reaction is quenched with saturated NH4Cl (25 mL), warmed to room temperature, and diluted with ethyl acetate (200 mL). The organic layer is separated and dried, and solvent removed. Column chromatography on silica gel (15% ethyl acetate in hexane) gives 2.4 g of 3,5-dichloro-pyrazine-2-carbaldehyde as an oil.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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